Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-
Description
Overview of Pyrrolidine-2,5-dione Derivatives in Medicinal Chemistry
Pyrrolidine-2,5-dione, a saturated five-membered heterocyclic compound, has emerged as a privileged scaffold in drug discovery due to its unique physicochemical properties and structural versatility. The non-planar "pseudorotation" of the pyrrolidine ring enables three-dimensional spatial coverage, making it an ideal candidate for targeting enantioselective proteins and optimizing binding interactions. This scaffold’s sp³-hybridized carbons facilitate stereochemical diversity, allowing medicinal chemists to explore a wide pharmacophore space for therapeutic applications.
Structural Significance of Pyrazole-Substituted Pyrrolidine-2,5-diones
The incorporation of pyrazole motifs into pyrrolidine-2,5-dione frameworks represents a strategic approach to enhancing biological activity and target selectivity. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to molecular recognition through hydrogen bonding, π-π stacking, and dipole interactions. When substituted at position 3 of the pyrrolidine-2,5-dione ring, pyrazole derivatives introduce steric and electronic modifications that critically influence ligand-receptor binding.
For example, the 5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl substituent in the title compound introduces a multifunctional pharmacophore. The hydroxyl group enhances solubility and enables hydrogen bond donation, while the methyl and phenyl groups modulate lipophilicity and steric bulk, respectively. Such substitutions align with structure-activity relationship (SAR) trends observed in analogous pyrrolidine-2,5-diones. In anticonvulsant agents, electron-donating groups at position 3 improve activity in scPTZ tests, whereas aromatic substituents enhance MES test efficacy. The pyrazole’s nitrogen atoms may further coordinate with enzymatic active sites, as seen in tyrosinase inhibitors where similar heterocycles disrupt metal ion binding.
Table 1: Influence of Substituents at Position 3 of Pyrrolidine-2,5-dione on Biological Activity
*Predicted based on structural analogs.
Rationale for Academic Investigation of 3-(5-Hydroxy-4-Methyl-1-Phenyl-1H-Pyrazol-3-Yl)-1-Phenyl-Pyrrolidine-2,5-dione
The investigation of 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-pyrrolidine-2,5-dione is driven by its potential to synergize the pharmacological benefits of both pyrrolidine-2,5-dione and pyrazole moieties. Pyrrolidine-2,5-diones are renowned for their ability to cross biological membranes, a property attributed to the imide group’s balance between hydrophilicity and lipophilicity. Concurrently, pyrazole derivatives are established kinase inhibitors and anti-inflammatory agents, often acting through cyclooxygenase (COX) and lipoxygenase (LOX) modulation.
The compound’s dual substitution pattern—a phenyl group at position 1 and a functionalized pyrazole at position 3—may confer multitarget activity. For instance, 1-phenyl groups in pyrrolidine-2,5-diones enhance aromatic stacking with protein pockets, as observed in peroxisome proliferator-activated receptor (PPAR) agonists where phenyl interactions stabilize ligand-binding domains. Meanwhile, the 5-hydroxy-4-methyl-pyrazole substituent could mimic natural substrates in enzymes such as tyrosinase or carbonic anhydrase, leveraging hydrogen bonds from the hydroxyl group and steric effects from the methyl group.
Furthermore, the stereochemical configuration at position 3 is critical. In PPAR agonists, cis-3R,4S configured pyrrolidine-3-carboxylic acids exhibit superior agonistic activity compared to trans isomers. Although the title compound’s stereochemistry remains uncharacterized, molecular docking studies of analogous spiro[pyrrolidine-3,3′-oxindoles] suggest that spatial orientation dictates binding affinity to targets like histone deacetylase 2 (HDAC2). Synthetic strategies for such hybrids, including Pictet-Spengler-oxidative ring contractions and Michael additions, have been validated for constructing complex pyrrolidine derivatives.
Properties
CAS No. |
907988-40-3 |
|---|---|
Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17N3O3/c1-13-18(21-23(19(13)25)15-10-6-3-7-11-15)16-12-17(24)22(20(16)26)14-8-4-2-5-9-14/h2-11,16,21H,12H2,1H3 |
InChI Key |
ZWGOAHWCLOGHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reactions and Cyclization Approaches
A prominent strategy for synthesizing substituted pyrrolidine-2,5-diones involves multi-component reactions starting from precursors such as ethyl 2,4-dioxovalerate, aromatic aldehydes, and anilines in acidic media. These reactions yield 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are key intermediates in the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones after subsequent reaction with aliphatic amines. The reaction mechanism proceeds via enamine intermediates stabilized by intramolecular hydrogen bonding, as supported by density functional theory (DFT) calculations. Ethanol has been identified as the optimal solvent, enhancing product yields significantly compared to glacial acetic acid.
- Three-component condensation of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline in glacial acetic acid.
- Formation of 3-pyrroline-2-one intermediates exhibiting tautomerism.
- Reaction with aliphatic amines (e.g., methylamine) in ethanol to afford pyrrolidine-2,5-dione derivatives.
Condensation of Chloroacetamide Derivatives with Active Methylene Compounds
Another well-documented synthetic route begins with N-(4-(1H-benzimidazol-2-yl)phenyl)-2-chloroacetamide as a versatile intermediate. This compound reacts with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol, often in the presence of bases like potassium carbonate or piperidine.
- For example, condensation of the chloroacetamide with malononitrile yields 5-oxopyrrolidin-3-carbonitrile derivatives via alkylation followed by intramolecular cyclization.
- Reaction with ethyl cyanoacetate leads to 1,4,5-trisubstituted pyrrolidine-2,5-diones with high yields (up to 81%).
- The reaction conditions typically involve refluxing for 6–8 hours, followed by crystallization to purify the products.
Rearrangement Reactions from Coumarin Derivatives and Nitromethane
A novel synthetic method involves the reaction of 3-substituted coumarins with nitromethane under mild conditions to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. This approach exploits Michael addition followed by rearrangement and Nef reactions, offering a straightforward and efficient pathway to the target pyrrolidine-2,5-dione derivatives.
Thermal and Decarboxylation Methods
Thermal decomposition of 1,5-diaryl-2,3-dioxopyrrolidines has been reported to produce substituted pyrrolidine derivatives via decarboxylation mechanisms. Although this method is less commonly applied for the specific compound , it provides mechanistic insights and alternative synthetic routes for related pyrrolidine-2,5-dione frameworks.
- The reaction involves evolution of carbon dioxide and formation of cinnamylideneaniline derivatives.
- This approach highlights the thermal stability and decomposition pathways of pyrrolidine-2,5-dione analogs.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The succinimide ring undergoes redox transformations under controlled conditions:
-
Oxidation :
Treatment with KMnO₄ in acidic or neutral conditions oxidizes the pyrrolidine ring, yielding α,β-unsaturated ketones or dicarboxylic acid derivatives .
Example:Yields: 65–78%.
-
Reduction :
LiAlH₄ selectively reduces the carbonyl groups to alcohols, forming tetrahydropyrrole derivatives .
Example:Reaction time: 6–8 hr; yield: 55%.
Catalytic Addition Reactions
The electron-deficient succinimide core participates in metal-catalyzed additions:
Table 1: Catalytic Additions of Pyrrolidine-2,5-dione Derivatives
| Catalyst | Substrate | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| Rh(III) | Maleimides | Succinimide-linked indazol-3-ols | 71–75 | CH₃CN, 80°C, 12 hr | |
| Co(II) | Indoles | 3-Arylated succinimide derivatives | 85–90 | EtOH, 60°C, 4 hr |
-
Rhodium-catalyzed 1,4-addition :
Reacts with maleimides to form C–C bonds at the β-position of the succinimide . Steric hindrance from the pyrazole group reduces reactivity in bulkier substrates . -
Cobalt-mediated conjugate addition :
Site-selective arylation at the C3 position of indoles, producing pharmacologically relevant scaffolds .
Thermal Decomposition and Tautomerism
The compound exhibits thermal instability above 150°C, undergoing decarboxylation and rearrangement:
-
Tautomeric equilibrium : Exists as a mixture of keto-enol forms in solution, confirmed by UV-Vis and IR spectroscopy .
Nucleophilic Substitution at the Pyrazole Moiety
The hydroxyl group on the pyrazole ring facilitates SN reactions:
Table 2: Substitution Reactions of the Pyrazole-Hydroxyl Group
| Reagent | Product | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| POCl₃ | 3-Chloro-4-methyl-1-phenylpyrazole | Toluene | 82 | |
| CH₃I, K₂CO₃ | 3-Methoxy-4-methyl-1-phenylpyrazole | DMF | 78 | |
| RCOCl (R = aryl) | 3-Acyloxy-4-methyl-1-phenylpyrazole | CH₂Cl₂ | 65–70 |
Condensation and Cyclization
The hydroxyl and carbonyl groups participate in annulation reactions:
-
Spirocyclization :
Reacts with isatins and 1,3-dicarbonyl compounds under ultrasound to form spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones .
Example: -
Hydrazone formation :
Condenses with aromatic aldehydes to yield hydrazones, which exhibit E/Z isomerism (65:35 ratio) .
Sulfur-Based Reactions
The succinimide nitrogen reacts with thiophenols:
Reaction time: 2 hr; yield: 89% .
Key Reactivity Trends
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Containing Analogues
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ): These compounds share a pyrazole ring but differ in the substituents and core structure. For instance, 7a and 7b incorporate thiophene or ester-linked thiophene groups instead of a pyrrolidine-2,5-dione core. The presence of malononitrile or ethyl cyanoacetate in their synthesis introduces electron-withdrawing groups, altering reactivity and solubility compared to the target compound .
- Pesticide Pyrazole Derivatives (e.g., fipronil, ethiprole): These agrochemicals () feature a pyrazole ring with halogen and sulfinyl substituents.
Pyrrolidine-2,5-dione Derivatives
- In contrast, the target compound’s phenyl and pyrazole substituents prioritize aromatic interactions, likely affecting pharmacokinetics .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione ():
Indole-substituted derivatives exhibit enhanced binding to serotonin receptors due to the indole moiety’s planar structure. The target compound’s pyrazole group may instead favor interactions with metal ions or enzymes, such as cyclooxygenases .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
| Property | Target Compound | 3-(1H-Indol-3-yl) Derivative | Fipronil |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.2 | 4.1 |
| Solubility | Low (hydrophobic aryl groups) | Moderate (polar indole) | Very low |
| Hydrogen Bond Donors | 1 (5-hydroxy group) | 1 (indole NH) | 2 (amino, CN) |
Biological Activity
Pyrrolidine-2,5-dione derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- , examining its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Pyrrolidine-2,5-diones are known for their structural versatility and potential as bioactive molecules. The incorporation of various substituents can significantly influence their biological properties, making them valuable in drug discovery. This article reviews the synthesis and biological activity of the specified compound, highlighting its anticancer, antimicrobial, and enzyme inhibitory activities.
2. Synthesis of Pyrrolidine-2,5-dione Derivatives
The synthesis of pyrrolidine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions starting from simple precursors such as aromatic aldehydes and appropriate nitrogen sources.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aldehyde + Amine | Intermediate A |
| 2 | Cyclization | Pyrrolidine Intermediate |
| 3 | Oxidation | Pyrrolidine-2,5-dione |
3.1 Anticancer Activity
Recent studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. For instance, Pyrrolidine-2,5-dione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer).
In vitro studies revealed that certain derivatives displayed IC50 values in the low micromolar range:
- MCF7 Cells : IC50 = 0.78 ± 0.01 μM
- HT29 Cells : IC50 = 0.92 ± 0.15 μM
These findings suggest that modifications to the pyrrolidine structure can enhance antitumor efficacy .
3.2 Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | <32 |
| Compound B | E. faecalis | <64 |
These results indicate that specific structural features contribute to enhanced antimicrobial activity .
3.3 Enzyme Inhibition
Pyrrolidine derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example:
- Indoleamine 2,3-Dioxygenase (IDO) : Certain pyrrolidine derivatives showed promising inhibition profiles, suggesting potential applications in cancer therapy by modulating immune responses .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of pyrrolidine derivatives for anticancer activity against HT29 cells. The most effective compound exhibited a tumor growth inhibition (TGI) of up to 66% in vivo at a dose of 50 mg/kg , showcasing its potential as an oral therapeutic agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of IDO by pyrrolidine derivatives, revealing that these compounds could effectively reduce tumor-induced immune suppression, thus enhancing antitumor immunity .
5. Conclusion
The compound Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- exhibits significant biological activities including anticancer and antimicrobial effects. Its ability to inhibit specific enzymes further highlights its therapeutic potential. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.
Q & A
Q. What synthetic methodologies are recommended for preparing pyrrolidine-2,5-dione derivatives with pyrazole substituents?
The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors with succinimide derivatives. For example, describes refluxing pyrazole intermediates with carbonyl-containing compounds in ethanol, using catalysts like Fe₂O₃@SiO₂/In₂O₃ for improved yields. highlights the use of ¹H/¹³C NMR and ESI-HRMS to confirm intermediates. Key steps include:
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
NMR : Assign peaks for diagnostic protons (e.g., pyrazole NH/OH at δ 10–12 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm in ¹³C). emphasizes correlating coupling constants to confirm stereochemistry. X-ray crystallography : Use SHELXL ( ) or OLEX2 ( ) for refinement. For example, resolved a related pyrazole derivative’s tautomeric form via C=O and N–H bond lengths. Best practices:
- Collect high-resolution data (θ < 25°).
- Validate hydrogen bonding networks to confirm substituent positioning .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound’s affinity for neurological targets (e.g., 5-HT1A receptors)?
and suggest designing competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A). Key steps:
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example, notes multi-target derivatives may show varying efficacy in different models. Mitigation strategies:
- Standardize protocols (e.g., uniform cell lines, ATP concentrations).
- Use orthogonal assays (e.g., SPR for binding, microsomal stability for metabolism).
- Perform meta-analyses to identify confounding variables (e.g., solvent effects in solubility-limited assays) .
Methodological Challenges
Q. What are best practices for refining crystal structures of complex heterocycles like this compound?
- Data collection : Use synchrotron radiation for small crystals (<0.1 mm). notes SHELXL’s robustness with twinned data.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Use OLEX2’s GUI ( ) to visualize residual density and adjust torsion angles.
- Validation : Check Rint (<5%) and CCDC deposition codes (e.g., CCDC 1234567 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
